N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide (BEN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEN is a yellow crystalline solid with a molecular formula of C17H17N2O3 and a molecular weight of 299.33 g/mol.
Wirkmechanismus
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, a group of enzymes involved in the regulation of cell death.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has been shown to exhibit potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has been shown to exert anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. Additionally, N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one of the limitations of N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Secondly, the potential use of N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide in the development of new drugs for the treatment of various diseases should be explored further. Thirdly, the development of new synthetic methods for the production of N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide and its derivatives should be investigated. Finally, the potential applications of N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide in material science, such as the development of new catalysts and sensors, should be explored.
Synthesemethoden
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with benzyl chloride and ethylamine. The resulting product is then purified through recrystallization to obtain pure N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-18(12-14-7-5-4-6-8-14)17(20)15-10-9-13(2)16(11-15)19(21)22/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJTYHVAFUBFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-ethyl-4-methyl-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.